3',5'-Dimethyl-3-phenylpropiophenone
Description
3',5'-Dimethyl-3-phenylpropiophenone (CAS 898764-33-5) is a diaryl ketone with the molecular formula C₁₇H₁₈O and a molecular weight of 238.32 g/mol . Its structure features a propiophenone backbone substituted with a phenyl group at the 3-position and methyl groups at the 3' and 5' positions of the adjacent aromatic ring (see structural diagram in ). Predicted physical properties include a boiling point of 388.9±21.0 °C and a density of 1.032±0.06 g/cm³ .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDXBDQVFAKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643980 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-33-5 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of 3’,5’-Dimethyl-3-phenylpropiophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, 3',5'-Dimethyl-3-phenylpropiophenone serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, enabling researchers to develop new compounds with desirable biological activities.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it may inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Preliminary research indicates that it could modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases.
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets suggests possible therapeutic applications, particularly in oncology. For instance:
- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating its potential as a therapeutic agent in cancer treatment.
Industry
The compound is also utilized in the production of specialty chemicals and materials such as polymers and resins. Its unique properties make it suitable for applications in coatings and adhesives.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines evaluated the anticancer properties of this compound. The results showed that the compound effectively inhibited cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
Case Study 2: Antimicrobial Properties
Research assessing the antimicrobial activity of this compound revealed its effectiveness against several bacterial strains, suggesting its potential utility as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-phenylpropiophenone involves its interaction with specific molecular targets, primarily through its carbonyl group. The compound can act as an electrophile in various reactions, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propiophenone Derivatives
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)
- Molecular Formula : C₁₆H₁₄Cl₂O₂
- Molecular Weight : 309.19 g/mol
- Key Differences: Substituents: Chlorine atoms at 2' and 5' positions, methoxy group at 3-phenyl. Impact: Chlorine’s electron-withdrawing nature increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions compared to the methyl-substituted compound. Higher molecular weight (309.19 vs.
3-Trifluoromethylacetophenone (CAS 901)
Chalcone Derivatives
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one
- Structure: Conjugated enone system (C=O and C=C bonds) .
- Key Differences: Reactivity: Chalcones undergo Michael additions and cyclization reactions due to their α,β-unsaturated carbonyl system, unlike the saturated ketone in 3',5'-dimethyl-3-phenylpropiophenone. Applications: Chalcones are studied for anticancer and antimicrobial activities, whereas propiophenones are often intermediates in drug synthesis .
Methyl-Substituted Analogues
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₈O | 238.32 | 388.9±21.0 | 1.032±0.06 | 3-phenyl, 3',5'-dimethyl |
| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄Cl₂O₂ | 309.19 | Not reported | Not reported | 2',5'-Cl, 3-methoxyphenyl |
| 3-Trifluoromethylacetophenone | C₉H₇F₃O | 188.15 | Not reported | Not reported | 3-CF₃ |
| (E)-Chalcone derivative | Varies | Varies | Varies | Varies | α,β-unsaturated carbonyl |
Research Findings and Implications
- Reactivity: Methyl groups in this compound provide steric shielding, reducing reaction rates in bulky electrophilic substitutions compared to halogenated derivatives .
- Thermal Stability: Higher boiling point (388.9°C) compared to simpler acetophenones (e.g., 3-Trifluoromethylacetophenone) suggests enhanced thermal stability due to increased molecular weight and van der Waals interactions .
Biological Activity
3',5'-Dimethyl-3-phenylpropiophenone, a member of the propiophenone class of compounds, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methyl groups at the 3' and 5' positions of the aromatic ring and a phenyl group attached to the propiophenone backbone. This structure may influence its lipophilicity and interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, related compounds have shown IC50 values indicating their capacity to scavenge free radicals effectively .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated through various assays. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 32 to 128 µg/mL, indicating moderate antimicrobial efficacy .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Studies have demonstrated that derivatives of propiophenones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may exert anti-inflammatory effects through modulation of these pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial findings suggest that it has favorable absorption characteristics, with bioavailability enhanced by its lipophilic nature. Metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study on Antioxidant Effects : A study involving a compound structurally similar to this compound showed a significant reduction in oxidative stress markers in diabetic rats after administration over four weeks. The study reported a decrease in malondialdehyde levels and an increase in glutathione levels .
- Case Study on Anti-inflammatory Activity : Another case study investigated the anti-inflammatory effects of a derivative in a model of rheumatoid arthritis. The compound reduced joint swelling and pain scores significantly compared to controls, suggesting its potential as an anti-inflammatory agent .
Table: Summary of Biological Activities
Q & A
Q. What are the validated synthetic routes for 3',5'-Dimethyl-3-phenylpropiophenone, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Friedel-Crafts acylation or Suzuki coupling. For Friedel-Crafts, acetyl chloride derivatives react with a dimethyl-substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃), but steric hindrance from the 3',5'-dimethyl groups may require elevated temperatures (80–100°C) to improve regioselectivity . Alternative methods include cross-coupling reactions using palladium catalysts, where aryl boronic acids react with propiophenone precursors. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields (~70–85%) . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should employ accelerated degradation testing (ADT) in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation kinetics using HPLC-UV or LC-MS to identify byproducts (e.g., hydrolysis of the ketone group). The compound’s electron-withdrawing substituents (methyl groups) may enhance stability in acidic conditions but increase susceptibility to oxidation at elevated temperatures . Data should be analyzed using Arrhenius plots to predict shelf-life under standard storage conditions .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR reveals distinct aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm) and coupling constants. ¹³C NMR confirms carbonyl resonance at ~200 ppm .
- IR Spectroscopy : Strong C=O stretching at ~1680 cm⁻¹ and C-H bending of methyl groups at ~1375 cm⁻¹ .
- Mass Spectrometry : HRMS provides exact mass confirmation (C₁₇H₁₈O₂: calculated 254.1307) and fragmentation patterns (e.g., loss of CO group at m/z 236) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model transition states and intermediates in Friedel-Crafts or Suzuki pathways. For example, conflicting experimental data on regioselectivity may arise from competing π-π stacking vs. steric effects. Computational analysis of activation energies and charge distribution can identify dominant pathways . Validate results with kinetic isotope effects (KIEs) or substituent-tuning experiments .
Q. What strategies optimize the design of derivatives to enhance the bioactivity of this compound?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electron density and binding affinity.
- Prodrug Design : Esterify the ketone group to improve bioavailability, with hydrolysis studies in simulated biological fluids .
- Crystallography : X-ray diffraction of derivatives identifies key intermolecular interactions (e.g., hydrogen bonding with methyl groups) for target engagement .
Q. How should researchers address discrepancies in reported spectral data for this compound?
Contradictions in NMR or MS data often stem from impurities or solvent artifacts. Solutions include:
- Reproducibility Checks : Synthesize the compound using multiple routes and compare spectral profiles.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or deuterated solvents to eliminate background noise .
- Collaborative Validation : Cross-reference data with public databases (e.g., PubChem, DSSTox) to identify outliers .
Q. What experimental protocols ensure safe handling of this compound in catalytic studies?
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) and wear nitrile gloves to prevent dermal exposure.
- Waste Management : Quench Lewis acids (AlCl₃) with ice-cold ethanol before disposal .
- Emergency Protocols : For inhalation exposure, administer fresh air and seek medical evaluation per SDS guidelines .
Q. How can researchers leverage this compound in photophysical studies?
The compound’s conjugated system allows UV-Vis absorption studies (λmax ~270–300 nm). Time-resolved fluorescence spectroscopy can probe excited-state dynamics, while transient absorption spectroscopy identifies triplet-state lifetimes. Compare results with computational TD-DFT models to correlate electronic transitions with substituent effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
